molecular formula C15H20N6NaO6P B1663400 8-PIP-cAMP CAS No. 31357-06-9

8-PIP-cAMP

Cat. No. B1663400
CAS RN: 31357-06-9
M. Wt: 434.32 g/mol
InChI Key: FNCWZMQKRRKCEF-ZBMQJGODSA-M
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Description

8-PIP-cAMP is a site-selective cyclic AMP analogue with high selectivity for site A of cAK type I and for site B of cAK type II . It acts synergistically together with analogues having opposite site-selectivity . It exhibits increased metabolic stability and membrane permeability compared to cAMP .


Molecular Structure Analysis

The empirical formula of 8-PIP-cAMP is C15H20N6O6PNa . Its molecular weight is 434.32 . Unfortunately, the specific details about its molecular structure are not provided in the retrieved documents.


Physical And Chemical Properties Analysis

8-PIP-cAMP is a solid substance . It is soluble in water . Its molecular weight is 434.32 .

Scientific Research Applications

Antitumor Activity and Cancer Cell Proliferation

8-PIP-cAMP, along with other cAMP analogues like 8-Br-CAMP and 8-HA–cAMP, has been explored for its antitumor activity. Research indicates that these analogues can exhibit efficacy in inhibiting cancer cell proliferation, although effective concentrations can vary. For instance, some analogues, including 8-PIP-cAMP, show efficacy in millimolar concentrations. 8-Cl-cAMP, a specific analogue, has been noted to inhibit proliferation and stimulate apoptosis of malignant cells in low or micromolar concentrations. However, the precise mechanisms of action of these compounds, including 8-PIP-cAMP, are not fully understood and remain an area of active research (BajiÄ et al., 2015).

Effects on Cancer Cell Signaling Pathways

Research comparing the effects of 8-Cl-cAMP and PKA I-selective cAMP analogs, including 8-PIP-cAMP, on human cancer cell lines has revealed differences in their mechanisms of action. Both types of compounds were found to have potent antiproliferative effects, but they act through distinct pathways. For example, while PKA I-selective cAMP analogs like 8-PIP-cAMP were associated with growth arrest in certain cancer cells, 8-Cl-cAMP was found to induce apoptosis, possibly through activation of the p38 MAPK pathway. These findings suggest that 8-PIP-cAMP and similar compounds might inhibit cell proliferation via mechanisms different from those of 8-Cl-cAMP (Lucchi et al., 2011).

Interactions with cAMP and cGMP Immunoassays

The interaction of 8-PIP-cAMP and other cyclic nucleotide analogs with immunoassays has been evaluated, providing insights into their cellular effects and interactions. For instance, some cAMP and cGMP analogs, including 8-PIP-cAMP, have shown strong cross-reactivity in corresponding immunoassays, indicating their potential impact on intracellular cyclic nucleotide concentrations and related signaling pathways. This research helps in understanding the cellular dynamics of these compounds and their potential therapeutic applications (Werner et al., 2011).

Safety And Hazards

8-PIP-cAMP is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored at -70°C .

properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCWZMQKRRKCEF-ZBMQJGODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635494
Record name Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-PIP-cAMP

CAS RN

31357-06-9
Record name Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
J Kruppa, S Keely, F Schwede, C Schultz… - Bioorganic & Medicinal …, 1997 - Elsevier
… The acetoxymethyl ester of 8pCPT-CAMP had the highest activity with a half maximal effective concentration (E&o) of 0.15 PM, while 8PIP-CAMP/AM 1 showed an EC50 of 10 PM. …
Number of citations: 16 www.sciencedirect.com
A Dicitore, ES Grassi, M Caraglia, MO Borghi… - Endocrine, 2016 - Springer
… medium of both cell lines was replaced with medium containing various concentrations (0.1–200 μM) of cAMP analogs (8-Cl-cAMP and the equimolar combination of 8-PIP-cAMP and 8-…
Number of citations: 20 link.springer.com
S Lucchi, D Calebiro, T de Filippis, ES Grassi… - PloS one, 2011 - journals.plos.org
… We previously reported an antiproliferative effect of PKA I-selective cAMP analogs (8-PIP-cAMP and 8-HA-cAMP) on two human cancer cell lines of different origin. 8-Cl-cAMP, another …
Number of citations: 41 journals.plos.org
G Lamprecht, EJ Weinman, CHC Yun - Journal of Biological Chemistry, 1998 - ASBMB
… OK cells were treated with the indicated concentrations of 8-Pip-cAMP, 8-AHA-cAMP, and 6-… PKA I (8-Pip-cAMP plus 8-AHA-cAMP,upper panel) or PKA II (8-Pip-cAMP plus 6-Benz-cAMP…
Number of citations: 257 www.jbc.org
F Schwede, A Christensen, S Liauw, T Hippe… - Biochemistry, 2000 - ACS Publications
… 8-PIP-cAMP (1i; 4.26 Å). 8-PYRRO-cAMP (1h) is less bulky close to the C8 position than 8-PIP-cAMP (… (117.5) than the corresponding N atom in 8-PIP-cAMP (121.9), as was verified by …
Number of citations: 49 pubs.acs.org
T Raskovalova, A Lokshin, X Huang, EK Jackson… - Immunologic …, 2006 - Springer
… In contrast, a combination of 6-Benz-cAMP and 8-PIPcAMP that stimulates PKA II activity did … Activation of PKA II by 6-Benz-cAMP and 8PIP-cAMP showed only minimal inhibitory effect (…
Number of citations: 113 link.springer.com
A Dicitore, E Grassi, M Borghi… - Endocrine …, 2012 - endocrine-abstracts.org
… no significant effect on the cell cycle during incubation with 8-PIP-cAMP/8-HA-cAMP in both cell … of apoptotic MTC cells was observed during incubation with 8-PIP-cAMP/8-HA-cAMP. …
Number of citations: 0 www.endocrine-abstracts.org
SM Downs, M Hunzicker-Dunn - Developmental Biology, 1995 - Elsevier
… and 8-Pip-cAMP were all potent inhibitors of spontaneous … maturation, since combination with 8-Pip-cAMP represents a powerful tool … In the present study, when 8-Pip-cAMP was paired …
Number of citations: 162 www.sciencedirect.com
CR Kleiveland, M Kassem, T Lea - Experimental Cell Research, 2008 - Elsevier
… of 8-PIP-cAMP (◊), or 8-AHA-cAMP (■), with 1 μM 8-PIP-cAMP with increasing concentration of 8-AHA-cAMP (▲) or 1 μM 8-AHA-cAMP with increasing concentrations of 8-PIP-cAMP (*)…
Number of citations: 57 www.sciencedirect.com
FCASNMW UV, BC No - biolog.de
… Application: If 8-AHA-cAMP is combined with an analogue which selects site A of PKA I (eg 8-PIP-cAMP, Cat. No. P 002), type I of PKA is selectively activated. …
Number of citations: 2 www.biolog.de

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